molecular formula C8H3F7O B1404500 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417568-45-6

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No. B1404500
M. Wt: 248.1 g/mol
InChI Key: AQMYYOPBXPWELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, also known by its chemical formula C7H4F4O , is a colorless to almost colorless clear liquid. It has a molecular weight of approximately 180.10 g/mol . The compound exhibits the following properties:



  • Boiling Point : 105°C

  • Flash Point : 20°C

  • Specific Gravity (20/20) : 1.33

  • Refractive Index : 1.39



Synthesis Analysis

The synthesis of this compound involves specific chemical reactions, which are beyond the scope of this analysis. However, it can be prepared through appropriate synthetic routes using fluorination reagents and fluorinated building blocks.



Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene consists of a benzene ring with fluorine and trifluoromethoxy substituents. The arrangement of atoms and functional groups is critical for understanding its properties and reactivity.



Chemical Reactions Analysis

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene can participate in various chemical reactions, including substitution, addition, and aromatic transformations. Its reactivity depends on the presence of functional groups and the electronic properties of the substituents.



Physical And Chemical Properties Analysis


  • Physical State : Liquid at 20°C

  • Purity (GC) : Minimum 98.0%

  • Appearance : Colorless to almost colorless clear liquid


Safety And Hazards

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene poses certain hazards:



  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H225: Highly flammable liquid and vapor.



  • Precautionary Statements :

    • P501: Dispose of contents/container to an approved waste disposal plant.

    • P240: Ground/bond container and receiving equipment.

    • P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

    • P233: Keep container tightly closed.

    • P243: Take precautionary measures against static discharge.

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.

    • P242: Use only non-sparking tools.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P370 + P378: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

    • P337 + P313: If eye irritation persists, seek medical advice/attention.

    • P305 + P351 + P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • P303 + P361 + P353: If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P332 + P313: If skin irritation occurs, seek medical advice/attention.

    • P403 + P235: Store in a well-ventilated place. Keep cool.




Future Directions

Research on 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene continues to explore its applications in organic synthesis, materials science, and pharmaceuticals. Future studies may uncover novel reactions, optimize synthetic routes, and enhance safety protocols.


Please note that this analysis is based on available information, and further investigation may yield additional insights.


properties

IUPAC Name

1-fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMYYOPBXPWELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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